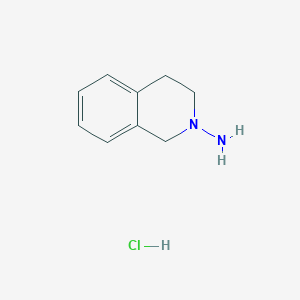

3,4-dihydroisoquinolin-2(1H)-amine hydrochloride

Descripción general

Descripción

The compound 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride is a derivative of isoquinoline, which is a structural isomer of quinoline and is found in various natural products and pharmaceuticals. The isoquinoline derivatives are of significant interest due to their biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been achieved through a domino reaction involving aromatic amines and cyclic enol ethers catalyzed by indium chloride in water . This method has shown to be highly efficient and offers cis selectivity in the cyclization products. Similarly, 2,3-dihydroquinazolin-4(1H)-one derivatives, which share a similar structural motif to 3,4-dihydroisoquinolin-2(1H)-amine, have been synthesized using a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol . Another approach for synthesizing 2-substituted-3,4-dihydro-1(2H)-isoquinolinones involves a sequence of allyl etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be characterized using techniques such as 1H NMR and MS, as demonstrated in the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones . Additionally, the crystal structure, spectroscopic, and quantum chemical studies of a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, have been carried out using density functional theory (DFT) and X-ray crystallography, providing insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives can be explored through various reactions. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved by a three-component reaction mediated by iodine and potassium carbonate in water, which is a green and efficient method . The Michael addition of secondary amine to an α, β-unsaturated carbonyl compound has also been used to synthesize novel quinolinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can be deduced from their molecular structure and the nature of their substituents. Theoretical calculations, such as those performed using DFT, can predict thermodynamic properties, vibrational wavenumbers, and electronic absorption spectra, which are in good agreement with experimental data . The stability of these molecules can be analyzed using natural bond orbital analysis, which assesses hyperconjugative interactions and charge delocalization .

Aplicaciones Científicas De Investigación

Chemoselective Tert-Butoxycarbonylation : Ouchi et al. (2002) demonstrated the use of a novel tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides, including compounds related to 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride. This reaction proceeds chemoselectively under mild conditions and offers high yields (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Synthesis of Diverse Compounds : Dolzhenko et al. (2021) developed a method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including a compound related to 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride, via a one-pot three-component synthesis under microwave irradiation. This method produced dihydrotriazines and showed potential antileukemic activity (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).

Synthesis of Isoquinolinone Derivatives : San-qi (2010) synthesized novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, demonstrating their vasodilatation activity at certain concentrations. This research highlights the potential pharmacological applications of these compounds (Zhang San-qi, 2010).

Multi-Component Synthesis of Functionalized Derivatives : Ramana et al. (2016) reported a one-pot three-component reaction for generating a variety of functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives. These compounds were evaluated for antimicrobial activity, indicating their potential in developing new antibacterial agents (Ramana, Vinayak, Dileepkumar, Murty, Chowhan, & Chandrasekharam, 2016).

Fluorinated Derivatives Synthesis : Severin et al. (2010) developed a one-pot procedure for synthesizing fluorinated 1-benzoyl-3,4-dihydroisoquinolines from corresponding fluorinated amines, indicating the versatility of these compounds in chemical synthesis (Severin, Reimer, & Doye, 2010).

Synthesis of Quinolin-4(1H)-one Derivatives : Kadrić et al. (2014) described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which were then evaluated for cytotoxic activity against various cancer cell lines. This underscores the potential of these compounds in cancer research (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).

Catalyst-Free Synthesis Methods : Asao et al. (2006) described an environmentally friendly, catalyst-free method for synthesizing 1,2-dihydroisoquinoline frameworks, indicating the potential for more sustainable chemical synthesis processes (Asao, Iso, & Yudha S., 2006).

Diverse Library Synthesis : Markina et al. (2011) synthesized a diverse library of 1,2-dihydroisoquinolines using a multicomponent reaction. This highlights the compound's versatility for generating a wide range of derivatives for various applications (Markina, Mancuso, Neuenswander, Lushington, & Larock, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-11-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNYYLITGNBPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508483 | |

| Record name | 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydroisoquinolin-2(1H)-amine hydrochloride | |

CAS RN |

79492-26-5 | |

| Record name | 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)

![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)